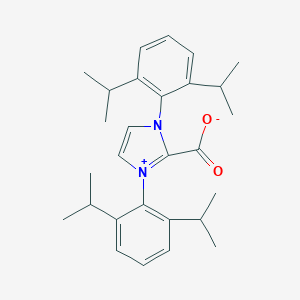

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

Description

Properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28(31)32)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFHWSQOLOIECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580837 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917604-39-8 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate can be synthesized through the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with carbon dioxide. The reaction typically involves the use of a base such as potassium tert-butoxide (KO-t-Bu) in an inert atmosphere to prevent moisture and oxygen interference .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with scaled-up reaction vessels and optimized conditions to ensure high yield and purity. The compound is often produced in solid form and stored under inert gas to maintain its stability .

Chemical Reactions Analysis

Reactivity with Transition Metals

IPr·CO₂ serves as a ligand precursor for transition metals, forming stable complexes critical for catalytic applications.

Mechanistic Insight : The carboxylate group facilitates ligand exchange by releasing CO₂, leaving the reactive NHC to coordinate with metal centers. This process is pivotal in forming electron-rich metal complexes for catalysis .

Decarboxylation Pathways

Decarboxylation is a thermally driven process that converts IPr·CO₂ into free NHCs.

Key Data :

- Activation energy for decarboxylation: 120 kJ/mol (IPr·CO₂) vs. 95 kJ/mol for less bulky analogs .

- Half-life in toluene at 100°C: >24 hours .

Carboxylation and CO₂ Trapping

IPr·CO₂ can regenerate free NHCs under controlled conditions, demonstrating reversible CO₂ binding.

| Process | Reagent | Conditions | Application | Source |

|---|---|---|---|---|

| CO₂ Release | KO-t-Bu | THF, 25°C | NHC generation | |

| Re-carboxylation | CO₂ gas | 1 atm, RT | Stabilizes NHCs for storage |

Case Study : Reaction with sodium cyanate (NaOCN) in THF yields (IPr)AuNCO, showcasing the carboxylate’s role in transferring NHCs to Au(I) centers .

Comparative Reactivity with Analogues

IPr·CO₂ exhibits distinct stability and reactivity compared to other NHC-carboxylates.

| Property | IPr·CO₂ | 1,3-Dimethylimidazolium-2-carboxylate | SIPr·CO₂ | Source |

|---|---|---|---|---|

| Thermal Stability | High | Moderate | Very High | |

| Decarboxylation Rate (100°C) | Slow | Fast | Slowest | |

| Solubility | Low in water | High in water | Low in water |

Notable Trend : Bulky 2,6-diisopropylphenyl groups on IPr·CO₂ enhance steric protection, reducing dimerization and oxidative degradation .

Environmental and Kinetic Factors

Reaction outcomes are sensitive to:

- Temperature : Decarboxylation rates increase exponentially above 80°C .

- Solvent : Polar aprotic solvents (e.g., DMSO) accelerate ligand dissociation .

- Atmosphere : Inert conditions (Ar/N₂) prevent oxidation of metal-carbene complexes .

Critical Research Findings

- Gold Complex Synthesis : (IPr)AuNCO, synthesized from IPr·CO₂ and AuCl(IPr), exhibits linear geometry at Au(I), confirmed by XRD .

- Solvent Effects : Decarboxylation in DMSO occurs 5× faster than in toluene due to enhanced carbene stabilization .

- Thermal Limits : IPr·CO₂ remains intact under standard catalytic conditions (<100°C), making it suitable for long-duration reactions .

Scientific Research Applications

N-Heterocyclic Carbene (NHC) Precursors

IPr·CO₂ serves as an effective precursor for NHCs, which are widely used in transition metal catalysis. The carboxylate group facilitates the generation of NHCs that can stabilize metal centers, enhancing catalytic activity.

Case Study : A study demonstrated the preparation of rhodium complexes using IPr·CO₂ as a ligand. The reaction involved stirring [Rh(cod)Cl]₂ with IPr·CO₂ in acetonitrile under argon atmosphere, leading to analytically pure products that exhibited high catalytic efficiency in various transformations .

Conjugate Cyanation Reactions

IPr·CO₂ has been utilized in conjugate cyanation reactions, allowing for the synthesis of α-arylated nitriles. This process is significant for developing pharmaceutical intermediates and fine chemicals.

Case Study : In a notable reaction, IPr·CO₂ facilitated the conjugate addition of Me₃Si-CN to para-quinone methides and fuchsones. The resulting products showed promising yields and selectivity, showcasing the versatility of IPr·CO₂ in synthetic organic chemistry .

Surface Modification

The compound is also applied in modifying gold surfaces through NHCs. This modification enhances the surface properties for applications in sensors and catalysis.

Case Study : Research highlighted the use of IPr·CO₂ in creating functionalized gold surfaces that exhibited improved catalytic activity for various reactions, including oxidation processes .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate involves its conversion to N-heterocyclic carbenes, which then act as ligands in various catalytic processes. These carbenes coordinate with metal centers, facilitating the activation and transformation of substrates through processes such as oxidative addition, reductive elimination, and migratory insertion . The molecular targets include transition metals like palladium, rhodium, and gold, which are central to many catalytic cycles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate and analogous compounds:

Reactivity and Catalytic Performance

- NHC Generation: The carboxylate group in this compound facilitates spontaneous decarboxylation under mild conditions (e.g., 80°C in DMSO), releasing the active NHC without requiring exogenous bases. In contrast, chloride derivatives like IPr·HCl necessitate strong bases (e.g., KOᵗBu) for deprotonation, complicating their use in sensitive reactions .

- Steric Effects: The 2,6-diisopropylphenyl substituents provide greater steric shielding compared to mesityl (IMesCO₂) or tert-butyl (ItBuCO₂) groups. This enhances metal-ligand stability in catalysts, as evidenced by higher turnover numbers in palladium-catalyzed cross-coupling reactions .

- Electronic Effects : The electron-donating carboxylate group increases electron density at the carbene center, improving oxidative stability in comparison to chloride salts. This property is critical for catalytic cycles involving redox-active metals like Ru or Ir .

Commercial Availability and Handling

Biological Activity

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate (IPr.CO2) is a compound of growing interest in the field of organic catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C28H36N2O2

- Molecular Weight : 432.60 g/mol

- CAS Number : 917604-39-8

This compound is characterized by its imidazolium structure, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of IPr.CO2 can be attributed to its role as a nucleophilic catalyst in various chemical reactions. Its imidazolium moiety allows it to engage in proton transfer and coordination with metal centers, enhancing its catalytic efficiency. This property is particularly significant in polymerization processes and organic synthesis.

Key Mechanisms:

- Nucleophilic Catalysis : IPr.CO2 acts as a nucleophile in reactions such as ring-opening polymerization, facilitating the formation of complex polymers with specific functionalities.

- Metal Coordination : The compound can form stable complexes with transition metals, which can be utilized in catalyzing various organic transformations.

Biological Applications

- Polymer Synthesis : IPr.CO2 has been successfully employed in the organocatalytic ring-opening polymerization (ROP) of cyclic monomers, leading to the development of biocompatible polymers suitable for biomedical applications .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazolium salts exhibit antimicrobial properties. While specific data on IPr.CO2 is limited, its structural analogs have shown effectiveness against various bacterial strains .

- Drug Delivery Systems : The unique properties of IPr.CO2 make it a candidate for drug delivery systems where controlled release and targeted therapy are necessary. Its ability to form stable complexes can be harnessed to improve the solubility and bioavailability of therapeutic agents.

Case Studies

- Synthesis and Characterization :

- Biocompatibility Testing :

- Antimicrobial Efficacy :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H36N2O2 |

| Molecular Weight | 432.60 g/mol |

| CAS Number | 917604-39-8 |

| Appearance | White to almost white powder |

| Purity | Min. 98% (HPLC) |

| Application Area | Findings |

|---|---|

| Polymer Synthesis | Effective in ROP |

| Antimicrobial Activity | Potential against bacteria |

| Drug Delivery Systems | Promising for controlled release |

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves carboxylation of the parent imidazolium chloride precursor. For example, reacting 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride with a carboxylate source (e.g., silver carboxylate) under inert conditions. Purity validation requires HPLC (≥98% purity threshold) and NMR spectroscopy (to confirm absence of residual solvents or unreacted precursors). Thermal stability during synthesis should be monitored via TGA/DSC to avoid decomposition .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use , , and -NMR (e.g., COSY, HSQC) to resolve steric effects from the bulky 2,6-diisopropylphenyl groups.

- X-ray crystallography : Essential for confirming the carboxylate moiety’s spatial arrangement and hydrogen-bonding interactions. Crystals grown via slow diffusion of hexane into a dichloromethane solution yield high-resolution structures .

- FT-IR : Validate carboxylate C=O stretching frequencies (~1650–1700 cm) to distinguish from protonated forms .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store in anhydrous, oxygen-free conditions (e.g., argon-filled glovebox) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to light, as imidazolium derivatives may degrade under UV .

- Handling : Use sealed goggles and nitrile gloves to prevent skin/eye contact. Conduct reactions in Schlenk lines or gloveboxes to maintain inert atmospheres .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalysis (e.g., N-heterocyclic carbene precursors)?

- Methodological Answer :

- Kinetic Analysis : Monitor catalytic cycles using in situ UV-Vis spectroscopy (λmax ~300 nm for intermediates) .

- Isotopic Labeling : Introduce -labeled carboxylate groups to track bonding changes via NMR.

- DFT Calculations : Model transition states and electron density maps to predict reactivity patterns. Link computational results to experimental turnover frequencies (TOFs) for validation .

Q. What strategies resolve contradictions in reported catalytic activity data (e.g., solvent effects vs. steric hindrance)?

- Methodological Answer :

- Systematic Solvent Screening : Test polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to isolate solvent polarity effects.

- Steric Parameter Quantification : Use Buried Volume (%V) calculations to correlate substituent bulk with activity. For example, the 2,6-diisopropylphenyl groups may reduce activity in sterically constrained substrates .

- Control Experiments : Compare activity with structurally analogous compounds (e.g., chloride vs. carboxylate derivatives) to identify functional group contributions .

Q. How can computational methods enhance understanding of this compound’s electronic properties?

- Methodological Answer :

- DFT Optimization : Calculate HOMO/LUMO energies to predict redox behavior. Compare with experimental cyclic voltammetry data (±2 V vs. Ag/AgCl).

- Natural Bond Orbital (NBO) Analysis : Quantify charge distribution at the carboxylate oxygen atoms to explain ligand donor strength .

Experimental Design & Data Interpretation

Q. What experimental controls are critical when studying this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Blank Reactions : Exclude the catalyst to confirm its necessity for turnover.

- Leaching Tests : Use mercury poisoning or filtration assays to rule out homogeneous vs. heterogeneous pathways.

- Substrate Scope Limitations : Systematically vary aryl halide substrates (e.g., electron-rich vs. electron-poor) to map steric/electronic constraints .

Q. How can researchers address discrepancies between theoretical predictions and experimental results (e.g., unexpected byproducts)?

- Methodological Answer :

- Byproduct Isolation : Use column chromatography or preparative HPLC to isolate and characterize side products via HRMS and NMR .

- In Situ Monitoring : Employ Raman spectroscopy or GC-MS to detect transient intermediates not predicted by computational models .

Safety & Compliance

Q. What safety protocols mitigate risks during large-scale synthesis?

- Methodological Answer :

- Thermal Hazard Assessment : Conduct ARC (Accelerating Rate Calorimetry) to identify exothermic decomposition thresholds.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to handle volatile byproducts (e.g., CO from carboxylate decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.